molecular formula C15H16N4O3 B2454868 N-(3-hydroxypyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide CAS No. 2034363-15-8

N-(3-hydroxypyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide

Cat. No.: B2454868
CAS No.: 2034363-15-8
M. Wt: 300.318
InChI Key: NDWYKRSQHDBLNM-UHFFFAOYSA-N
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Description

N-(3-hydroxypyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a useful research compound. Its molecular formula is C15H16N4O3 and its molecular weight is 300.318. The purity is usually 95%.
The exact mass of the compound N-(3-hydroxypyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(3-hydroxypyridin-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including anti-proliferative effects, toxicity profiles, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

The compound can be represented as follows:

\text{N 3 hydroxypyridin 2 yl 2 3 oxo 2H 3H 5H 6H 7H cyclopenta c pyridazin 2 yl}propanamide}

This structure combines a pyridine ring with a cyclopentapyridazine moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its anti-cancer properties and toxicity.

Anti-Proliferative Effects

Recent studies have highlighted the anti-proliferative effects of similar pyridazinone derivatives against different cancer cell lines. For instance:

  • Colon Cancer : Compounds similar to this structure exhibited significant cytotoxicity against HCT116 human colon carcinoma cells. The anti-proliferative activity was assessed using cell viability assays and was enhanced in the presence of pro-inflammatory factors like serotonin .
  • Liver Cancer : Other pyridazinone derivatives demonstrated selective cytotoxicity against liver cancer cells (HEP3B), indicating that modifications in the structure can lead to varying degrees of activity against specific cancers .

Toxicity Profiles

Toxicity assessments using the Artemia salina lethality test indicated that several derivatives had LC50 values greater than 100 µg/mL, suggesting low toxicity at certain concentrations. This is a promising characteristic for compounds intended for therapeutic use .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyridazinone derivatives reveal critical insights into how structural modifications influence biological activity:

CompoundSubstituentAnti-Proliferative Activity (%)Toxicity (LC50 µg/mL)
AH45>100
Bp-F55>100
Cp-OH90>100
Dp-NO270<100

This table summarizes the effects of various substituents on the anti-proliferative activity and toxicity of related compounds. Notably, compounds with hydroxyl and fluoro groups showed enhanced activity compared to those with nitro groups .

Case Studies

  • Case Study on HCT116 Cells : A study synthesized several new pyridazinones and evaluated their effects on HCT116 cells. The results indicated that compounds with specific substitutions could effectively inhibit cell proliferation while maintaining low toxicity levels .
  • In Vivo Studies : Further investigations into in vivo models demonstrated that certain derivatives could limit tumor growth without significant side effects, reinforcing their potential as therapeutic agents in cancer treatment .

Properties

IUPAC Name

N-(3-hydroxypyridin-2-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-9(15(22)17-14-12(20)6-3-7-16-14)19-13(21)8-10-4-2-5-11(10)18-19/h3,6-9,20H,2,4-5H2,1H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWYKRSQHDBLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC=N1)O)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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